N-[(E)-(4-fluorophenyl)methylideneamino]-6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-amine;hydrochloride
Description
N-[(E)-(4-fluorophenyl)methylideneamino]-6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-amine;hydrochloride is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Properties
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2.ClH/c1-20(2)11-14-9-17(25-3)18(26-4)10-16(14)19(23-20)24-22-12-13-5-7-15(21)8-6-13;/h5-10,12H,11H2,1-4H3,(H,23,24);1H/b22-12+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVXLPWPSCXZCI-RSRKELGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C(=N1)NN=CC3=CC=C(C=C3)F)OC)OC)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=CC(=C(C=C2C(=N1)N/N=C/C3=CC=C(C=C3)F)OC)OC)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-fluorophenyl)methylideneamino]-6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-amine;hydrochloride typically involves the condensation reaction between an aldehyde and a primary amine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The specific steps are as follows:
Condensation Reaction: The aldehyde (4-fluorobenzaldehyde) reacts with the amine (6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-amine) in the presence of an acid catalyst.
Formation of Schiff Base: The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the final product.
Purification: The crude product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-fluorophenyl)methylideneamino]-6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-amine;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce secondary amines.
Scientific Research Applications
N-[(E)-(4-fluorophenyl)methylideneamino]-6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-amine;hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It is explored for its nonlinear optical properties, making it a candidate for use in optoelectronic devices.
Biological Research: The compound’s interactions with various enzymes and receptors are investigated to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-[(E)-(4-fluorophenyl)methylideneamino]-6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-amine;hydrochloride involves its interaction with molecular targets such as DNA and specific enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of cell proliferation. Additionally, it may inhibit certain enzymes involved in cell signaling pathways, contributing to its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenylimino)methyl]naphthalen-2-ol
Uniqueness
N-[(E)-(4-fluorophenyl)methylideneamino]-6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-amine;hydrochloride is unique due to its specific structural features, such as the presence of both fluorine and methoxy groups, which contribute to its distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
